Product packaging for Duratocin(Cat. No.:)

Duratocin

Cat. No.: B12434788
M. Wt: 988.2 g/mol
InChI Key: SMMBGKXBHJTULT-DTRKZRJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Duratocin is a brand name for Carbetocin, a long-acting synthetic analogue of the endogenous hormone oxytocin . As a research chemical, it is a valuable tool for studying peripheral oxytocin receptor signaling and the physiology of uterine smooth muscle contraction . Its primary research applications stem from its mechanism of action as an agonist at oxytocin receptors in the myometrium, which stimulates rhythmic uterine contractions and increases uterine tone . This makes it a compound of significant interest for investigations into postpartum hemorrhage and uterine atony . A key characteristic of Carbetocin is its extended duration of action compared to oxytocin, due to a significantly longer half-life, which can be up to 100 minutes following intramuscular administration . Its bioavailability is approximately 80% via the intramuscular route . From a pharmacological perspective, Carbetocin is a small molecule oligopeptide with the chemical formula C45H69N11O12S and acts as a selective agonist for the human oxytocin receptor . It binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in contractions. The oxytocin receptor content of the uterus is very low in the non-pregnant state and increases during pregnancy, reaching a peak at the time of delivery . This product is designated "For Research Use Only." It is not intended for direct human or veterinary diagnostic or therapeutic applications, nor for use in clinical or in-vitro diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H69N11O12S B12434788 Duratocin

Properties

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1

InChI Key

SMMBGKXBHJTULT-DTRKZRJBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Structural Biology and Molecular Design of Duratocin

Primary Sequence and Amino Acid Residue Modifications

The primary modifications in Duratocin relative to oxytocin (B344502) are:

1-de-amino modification: The N-terminal amino group of the cysteine residue at position 1 is removed researchgate.netwfsahq.orgwfsahq.org.

1-carba modification: The sulfur atom of the cysteine residue at position 1 is replaced by a methylene (B1212753) group (-CH2-), which then forms a thioether linkage with the sulfur atom of the cysteine residue at position 6 researchgate.net. This results in a carba bridge (-CH2-S-) instead of the native disulfide bond (-S-S-) between positions 1 and 6 uochb.cznih.gov.

2-(O-methyltyrosine) modification: The tyrosine residue at position 2 is O-methylated, meaning a methyl group (-CH3) is added to the hydroxyl group of the tyrosine side chain wfsahq.orgwfsahq.orgnih.gov.

These specific amino acid residue modifications contribute significantly to this compound's distinct pharmacological profile uochb.czresearchgate.netwfsahq.orgwfsahq.org.

Conformational Analysis and Three-Dimensional Structure Elucidation Methodologies

Understanding the three-dimensional structure and conformational dynamics of peptides like this compound is crucial for elucidating their interactions with target receptors and the impact of structural modifications researchgate.net. Various methodologies are employed for this purpose, including experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational approaches like molecular modeling and molecular dynamics simulations researchgate.netresearchgate.netuit.nomeduniwien.ac.atmdpi.comnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

NMR spectroscopy is a powerful technique for determining the high-resolution structures of biological macromolecules, including peptides, in solution fu-berlin.debiopharminternational.com. It can provide detailed information about the conformation, dynamics, and interactions of peptides meduniwien.ac.at.

Computational Modeling and Molecular Dynamics Simulations of Peptide Conformation

Computational modeling and molecular dynamics (MD) simulations are essential tools that complement experimental methods in the study of peptide conformation and dynamics researchgate.netresearchgate.netuit.nomdpi.comnih.govnih.govethz.chrsc.org. These in silico approaches allow researchers to explore the potential three-dimensional structures of peptides, predict their behavior in different environments, and simulate their interactions with receptors researchgate.netmdpi.comnih.govnih.gov.

Homology modeling, a computational technique, can be used to build a model of a peptide or protein based on the known structure of a homologous molecule uit.nonih.gov. This is particularly relevant for this compound, given its structural similarity to oxytocin, whose structure has been studied researchgate.netresearchgate.net. Molecular dynamics simulations provide insights into the dynamic behavior of peptides over time, accounting for factors like flexibility and solvent effects mdpi.comnih.govethz.ch. By simulating the movement of atoms and molecules, MD can explore different conformational states and assess their stability mdpi.comnih.gov. These simulations can also be used to refine structures obtained from experimental methods like NMR or X-ray crystallography and to calculate binding free energies, which can help predict the affinity of a peptide for its target receptor mdpi.comrsc.org. For peptides interacting with membranes or receptors, MD simulations can model the interactions with lipid bilayers or the receptor binding pocket, providing a deeper understanding of the molecular recognition process researchgate.netmdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in peptide drug discovery and involve systematically modifying the peptide structure to understand how these changes affect its biological activity, such as receptor binding affinity, potency, and selectivity csic.esresearchgate.netfrontiersin.orgscispace.com. For this compound, as an oxytocin analogue, SAR studies of related peptides provide insights into the molecular determinants of its interaction with the oxytocin receptor and other related receptors, such as vasopressin receptors researchgate.net.

SAR studies often involve the synthesis and evaluation of peptide analogues with specific modifications, including amino acid substitutions, deletions, or additions, as well as backbone modifications or cyclization nih.govfrontiersin.org. By comparing the activity profiles of these analogues to the parent peptide, researchers can identify residues and structural features that are critical for receptor recognition and activation frontiersin.orgscispace.commdpi.com.

Systematic Amino Acid Substitutions and Their Effects on Receptor Binding

Systematic amino acid substitutions are a common approach in SAR studies to probe the role of individual residues in peptide function nih.govfrontiersin.orgmdpi.com. By replacing a specific amino acid with others of different properties (e.g., different size, charge, hydrophobicity), the impact on receptor binding and downstream signaling can be assessed mdpi.com.

For oxytocin and its analogues, including the structural precursors to this compound, amino acid substitutions at various positions have been explored to understand their effects on binding affinity and selectivity for the oxytocin receptor (OTR) versus vasopressin receptors (V1a, V1b, V2) researchgate.net. These studies have shown that the identity of amino acids at specific positions can significantly influence receptor subtype selectivity and binding potency researchgate.netmdpi.com. For instance, modifications in the cyclic portion of oxytocin (residues 1-6) and the linear tail (residues 7-9) can both impact receptor interactions researchgate.net.

While specific detailed SAR data solely focused on systematic amino acid substitutions within this compound itself and their precise effects on receptor binding were not extensively detailed in the search results beyond its general characterization as an OTR agonist with lower affinity but higher stability than oxytocin cenmed.com, the principles of SAR derived from studies on oxytocin and other analogues are directly applicable. These studies highlight that even single amino acid substitutions can lead to substantial changes in receptor binding affinity and selectivity frontiersin.orgmdpi.com. The specific modifications in this compound (de-amino at 1, Tyr(OMe) at 2, and the carba bridge between 1 and 6) were strategically introduced based on earlier SAR work on oxytocin analogues to achieve the desired pharmacological profile of increased stability and prolonged action while retaining sufficient affinity for the oxytocin receptor uochb.czresearchgate.netwfsahq.orgwfsahq.orgnih.gov.

Comparative Receptor Binding Affinity Data

Based on available data, Carbetocin (B549339) (this compound) exhibits affinity for the oxytocin receptor (OTR) and lower affinity for the vasopressin V1a receptor. researchgate.netcenmed.com

CompoundTarget ReceptorBinding Affinity (Ki)Reference
CarbetocinOTR7.1 nM cenmed.com
CarbetocinV1a Receptor69 nM researchgate.net
Carbetocin AcetateOTR7.1 nM cenmed.com
Carbetocin AcetateChimeric N-terminus (E1) of OTR1.17 µM cenmed.com

Note: Carbetocin Acetate is a salt form of Carbetocin.

Comparative Half-life Data

The structural modifications in Carbetocin lead to a significantly longer half-life compared to oxytocin.

CompoundPlasma Half-lifeReference
Carbetocin40-80 minutes wfsahq.orgwfsahq.org
Oxytocin2-3 minutes wfsahq.orgwfsahq.org

Investigation of Side Chain Contributions to Agonist Properties

Investigations into the structure-activity relationship of oxytocin analogues, including carbetocin, have highlighted the critical role of specific amino acid residues and their side chains in determining agonist properties and metabolic stability chemrxiv.orgresearchgate.net. While direct detailed research findings specifically on this compound's side chain contributions to agonist properties within the provided search results are limited, broader studies on oxytocin analogues provide relevant insights.

Research on oxytocin analogues has explored modifications at various positions to understand their impact on activity and stability chemrxiv.orgresearchgate.net. For instance, modifications at positions 1, 2, 3, 7, and 8 have been identified as critical for developing gut-stable compounds chemrxiv.org. Studies involving the sequential substitution of amino acids with alanine (B10760859) (alanine-scanning technique) have been used to identify residues critical for biological function in related peptides like 1-desamino-8-D-arginine vasopressin (dDAVP), highlighting the importance of the N-terminal region and loop residues for receptor interaction researchgate.net.

Modifications to the side chains can influence binding affinity, receptor selectivity, and resistance to enzymatic degradation chemrxiv.orgresearchgate.net. For example, introducing unnatural amino acids or modifying existing side chains at specific positions can alter the peptide's conformation and its interaction with the oxytocin receptor chemrxiv.orgtandfonline.comnih.govresearchgate.net. Studies have shown that even minor modifications can significantly impact biological activity, sometimes leading to a switch from agonist to antagonist properties chemrxiv.org.

Research on oxytocin analogues has also investigated replacing the labile disulfide bond with more stable linkers, such as amide bonds or triazolyl moieties, to improve metabolic stability while aiming to retain bioactivity tandfonline.comnih.govnih.gov. These studies often involve assessing the in vitro pharmacological activity of the modified peptides to understand how the structural changes, including side chain modifications, affect their ability to activate the oxytocin receptor tandfonline.comnih.gov.

While specific quantitative data tables detailing the impact of individual side chain contributions on this compound's agonist properties were not extensively found in the provided search results, the general principles derived from studies on oxytocin analogues underscore the sensitivity of the oxytocin receptor to structural variations, particularly in the side chains of the amino acids forming the peptide. These investigations are fundamental to the rational design of oxytocin mimetics with desired pharmacological profiles, including enhanced agonist activity and improved pharmacokinetic properties chemrxiv.orgnih.govrsc.org.

Molecular and Cellular Mechanisms of Action

Oxytocin (B344502) Receptor Binding Kinetics and Affinity

Carbetocin (B549339) functions as an agonist at peripheral oxytocin receptors. wikipedia.orgwikidoc.org Studies have shown that carbetocin binds to the oxytocin receptor with an affinity similar to that of native oxytocin. tga.gov.au However, despite similar binding affinity, the maximal biological effect of carbetocin has been reported to be approximately 50% of that of endogenous or exogenous oxytocin in some studies. wikidoc.orggoogle.comnih.gov This suggests that carbetocin may act as a partial agonist at the oxytocin receptor. nih.gov The binding of carbetocin and other oxytocin agonists has been observed to be nonselective at the extracellular N-terminus and loops E2 and E3 of the receptor. wikipedia.orgwikidoc.orggoogle.com

Research using bioluminescence resonance energy transfer (BRET) biosensors has investigated the binding kinetics and functional selectivity of carbetocin for the human oxytocin receptor (OXTR). nih.gov An increased EC50 for carbetocin (48.8 ± 16.09 nM) compared to oxytocin (9.7 ± 4.43 nM) has been reported, which aligns with a reported affinity (Ki = 7 nM) that is approximately 10-fold lower than that of oxytocin (Ki = 0.71 nM). nih.gov The maximal activation (BRETmax) induced by carbetocin was approximately half (45 ± 6%) that of oxytocin, further supporting its partial agonist profile. nih.gov

Receptor Selectivity and Specificity Profiling

Carbetocin primarily agonizes peripherally expressed oxytocin receptors, with a particular focus on those in the myometrium. wikipedia.orgwikidoc.orggoogle.com It demonstrates lesser affinity for myoepithelial cells. wikipedia.orgwikidoc.org While carbetocin exhibits high affinity for the oxytocin receptor, studies have also investigated its interaction with vasopressin receptors, given the structural similarity between oxytocin and vasopressin. nih.govnih.gov

Competition binding studies on rat myometrial and kidney membranes using tritiated oxytocin and arginine vasopressin have reported binding affinities (Ki values) for carbetocin at the rat OXTR (1.96 nM), rat V1 receptors (likely V1aR subtype) (7.24 nM), and rat V2 receptor (61.3 nM). nih.govnih.gov Although carbetocin can bind to vasopressin receptors, it has been shown that it may do so without inducing significant activation, potentially acting as a competitive antagonist at these receptors, a feature that differentiates it from oxytocin which can activate both V1a and V1b receptors. nih.gov

Quantitative Receptor Autoradiography and Radioligand Binding Assays

Quantitative receptor autoradiography and radioligand binding assays are fundamental techniques used to characterize receptor binding properties, including affinity, density, and selectivity. nih.govoncodesign-services.comrevvity.com These methods involve the use of radioactively labeled ligands (radioligands) that bind specifically to the receptor of interest. nih.govoncodesign-services.com

In saturation binding experiments, increasing concentrations of a radiolabeled ligand are incubated with tissue preparations (such as membranes or tissue sections) containing the receptor. nih.govrevvity.com Analysis of the binding data allows for the determination of the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), representing receptor density. nih.gov

Competition binding assays are employed to determine the affinity and selectivity of unlabeled compounds, such as carbetocin, by assessing their ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. nih.govoncodesign-services.com The concentration of the unlabeled compound that inhibits 50% of the radioligand binding (IC50) is determined, and this value can be converted to an inhibition constant (Ki), providing a measure of the compound's affinity. oncodesign-services.com

Quantitative autoradiography allows for the visualization and quantification of receptor distribution in tissue sections, providing anatomical information about receptor localization. nih.govgiffordbioscience.com By incubating tissue sections with a radiolabeled ligand and then exposing them to a radiation-sensitive film or imaging plate, the areas with receptor binding are revealed. nih.govgiffordbioscience.com Densitometric analysis of the resulting images allows for the quantification of receptor density in specific tissue regions. nih.govgiffordbioscience.com

These techniques have been instrumental in demonstrating that carbetocin binds to myometrial oxytocin receptors and in characterizing its binding parameters relative to oxytocin. nih.gov

Intracellular Signaling Pathways Mediated by Oxytocin Receptor Activation

The oxytocin receptor is a G protein-coupled receptor (GPCR). wikipedia.orgwikidoc.orgdrugbank.com Upon binding of an agonist like carbetocin, the receptor undergoes a conformational change that facilitates its interaction with intracellular G proteins. wikipedia.orgwikidoc.orgumn.edu This interaction initiates a cascade of intracellular signaling events that ultimately lead to the physiological response, in the case of the myometrium, uterine contraction. wikipedia.orgwikidoc.orgdrugbank.comnih.govmims.com

G Protein-Coupled Receptor (GPCR) Signaling Cascades

Oxytocin receptors primarily couple to G proteins of the Gq family. wikipedia.orgwikidoc.orgnih.govumn.edunih.gov Upon activation, the Gq protein dissociates into its αq subunit and βγ dimer. umn.edu The activated αq subunit then proceeds to activate downstream effector enzymes. umn.edu

While oxytocin has been shown to activate OXTR coupling to different G-protein subtypes, including Gq, Gi, and Go, carbetocin has been identified as a functional selective OXTR/Gq agonist. nih.gov This suggests that carbetocin may preferentially activate the Gq signaling pathway compared to other G protein pathways that the oxytocin receptor can couple to. nih.gov

GPCR signaling cascades involve a series of molecular events that amplify the initial signal from receptor activation. umn.eduplos.org These cascades often involve the production of second messengers that further propagate the signal within the cell. umn.eduplos.org

Inositol (B14025) Phosphate Production and Calcium Mobilization

A key signaling pathway activated by Gq-coupled receptors, including the oxytocin receptor, is the phospholipase C (PLC) pathway. wikipedia.orgwikidoc.orgumn.edunih.govnih.gov Activation of PLC by the αq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). umn.edunih.gov

Studies have shown that carbetocin exerts its agonistic properties on isolated myometrial strips through the generation of inositol phosphates, similar to oxytocin. nih.gov This confirms that carbetocin activates the PLC/IP3 pathway, leading to calcium mobilization in myometrial cells. nih.govnih.govnih.gov

Second Messenger Systems Involved in Myometrial Contraction

Myometrial contraction is primarily regulated by changes in intracellular calcium concentration. nih.govnih.gov The increase in [Ca2+i] following oxytocin receptor activation by agonists like carbetocin leads to the activation of myosin light chain kinase (MLCK). nih.gov MLCK phosphorylates the regulatory light chain of myosin, which allows myosin to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.

In addition to the IP3/calcium pathway, other second messenger systems can influence myometrial contractility, although the primary contractile effect of oxytocin receptor activation is mediated through calcium mobilization. The interplay between different signaling pathways, including those involving cyclic AMP (cAMP) and prostaglandins, can modulate the contractile response of the myometrium. umn.eduucalgary.canih.gov However, the direct uterotonic effect of carbetocin is predominantly attributed to its ability to increase intracellular calcium via the Gq-PLC-IP3 pathway. wikipedia.orgwikidoc.orgnih.govnih.gov

While carbetocin mimics the mechanism of action of oxytocin by involving second messengers and the production of inositol phosphates, its prolonged duration of action compared to oxytocin is attributed to its altered metabolic stability. wikipedia.org

Data Table: Oxytocin Receptor Binding and Functional Activity

LigandTarget ReceptorBinding Affinity (Ki)EC50 (Gq Activation)Maximal Gq Activation (% of Oxytocin)Maximal Contractile Effect (g)EC50 (Contraction)NotesSource
OxytocinHuman OXTR0.71 nM (reported)9.7 ± 4.43 nM100%5.22 ± 0.26 g5.62 ± 1.22 nMNative peptide nih.govnih.gov
CarbetocinHuman OXTR7 nM (reported)48.8 ± 16.09 nM45 ± 6%2.70 ± 0.12 g48.0 ± 8.20 nMSynthetic analogue, partial agonist nih.govnih.gov
CarbetocinRat OXTR1.96 nMNot specifiedNot specifiedNot specifiedNot specifiedBinding affinity in rat myometrium nih.govnih.gov
CarbetocinRat V1 Receptor7.24 nMNo significant activation observedNot applicableNot applicableNot applicableLower affinity than OXTR, potential antagonist nih.govnih.gov
CarbetocinRat V2 Receptor61.3 nMNot specifiedNot specifiedNot specifiedNot specifiedVery low affinity nih.govnih.gov

Note: Data compiled from various sources and may represent findings from different experimental conditions and species. EC50 and maximal effect values for contraction are from studies on isolated rat myometrial strips. nih.gov

Comparative Analysis of Myometrial Responses to Duratocin and Oxytocin in Ex Vivo Models

Ex vivo studies using isolated myometrial strips have been instrumental in comparing the contractile effects of this compound and oxytocin. up.ac.zanih.govnih.govnih.gov These models allow for controlled assessment of uterine muscle activity in response to different agonists. nih.gov

Assessment of Uterine Smooth Muscle Contraction Parameters

Conversely, studies in equine myometrial tissue have shown that while oxytocin's effect varied depending on the stage of the estrous cycle, this compound's effect remained consistent regardless of the cycle stage. up.ac.zanih.govuzh.ch This suggests a potentially more stable contractile effect of this compound across different physiological states in this species.

Research evaluating novel oxytocin analogs alongside oxytocin and this compound in human myometrial samples ex vivo has provided insights into relative potencies. One such study reported the potency rank based on calculated EC50 values (concentration producing 50% of maximum effect) as HPOT (a novel analog) > FBOT (another novel analog) > oxytocin > this compound. plos.org This indicates that in this specific ex vivo setting, this compound was less potent than oxytocin and the tested novel analogs in inducing uterine contractions. plos.org

Despite some findings suggesting a lower maximum intensity compared to oxytocin in some models, this compound is noted to induce a prolonged uterine response in terms of both amplitude and frequency of contractions when administered postpartum. hres.cae-lactancia.orgekb.eg

Force-Frequency Relationship Studies in Isolated Myometrial Strips

While the provided search results discuss myometrial contraction frequency and amplitude, specific detailed research findings focused solely on the force-frequency relationship comparing this compound and oxytocin in isolated myometrial strips were not extensively detailed. However, the general assessment of contraction parameters like frequency and amplitude in response to varying concentrations of the compounds in ex vivo studies indirectly relates to understanding the force-frequency relationship. The observation that this compound can increase the frequency and amplitude of existing contractions contributes to its uterotonic effect. ghsupplychain.orgdrugbank.comhres.caferring.cawfsahq.org

Influence of Receptor Density and Expression Patterns on this compound Responsiveness

The responsiveness of the myometrium to this compound, like oxytocin, is significantly influenced by the density and expression patterns of oxytocin receptors (OTRs) in the uterine muscle. ghsupplychain.orgferring.camdpi.comwfsahq.orgup.ac.zanih.govuzh.ch

The content of oxytocin receptors in the uterus is low in the non-pregnant state and increases significantly during pregnancy, reaching a peak at the time of delivery. drugbank.comhres.caferring.cae-lactancia.orgcaldic.comnih.gov This surge in OTR density at term is crucial for mediating the potent uterotonic effect of both endogenous oxytocin and exogenous agonists like this compound on the pregnant and immediate postpartum uterus. drugbank.comhres.caferring.cae-lactancia.org Therefore, this compound has little to no effect on the non-pregnant uterus due to the low OTR expression. drugbank.comhres.caferring.cae-lactancia.org

Studies have shown that OTR mRNA levels and receptor density increase considerably at the onset of labor, contributing to the increased sensitivity of the myometrium to oxytocin at this time. caldic.comnih.gov In human myometrial tissues, OTR expression is low in early gestation but can increase dramatically by term. caldic.comnih.gov The expression of OTRs in the term pregnant myometrium can be diffuse and heterogeneous, with some smooth muscle cells exhibiting high levels of the receptor. nih.gov

Differences in OTR expression across different physiological states or species can influence the comparative effects of this compound and oxytocin. For instance, in equine myometrium, while oxytocin's effect varied with the estrous cycle stage, which is associated with hormonal fluctuations and potentially OTR density changes, this compound's consistent effect suggests it might be less sensitive to these cyclical variations in receptor expression or downstream signaling compared to oxytocin. up.ac.zanih.govuzh.ch

While this compound binds selectively to OTRs, some research suggests it may also interact with vasopressin receptors at higher concentrations, although it does not activate human V1a and V1b receptors and acts as a competitive antagonist at these sites in some experimental setups. nih.gov Competition binding studies on rat myometrial membranes have reported binding affinities for rat OTR and V1 receptors. nih.gov Variations in the relative density and coupling of OTRs and vasopressin receptors in different myometrial tissues could potentially contribute to observed differences in the effects of this compound and oxytocin.

The molecular pharmacology of this compound, including its partial agonist activity at the OXTR/Gq coupling in some studies and its influence on receptor internalization, highlights that while it mimics oxytocin's action, there can be nuanced differences in their interaction with the receptor and subsequent signaling that may contribute to observed differences in myometrial response and duration of action. nih.gov

Synthetic Chemistry and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS) of Duratocin

SPPS is a widely used technique for synthesizing peptides, including therapeutic ones like this compound bachem.combeilstein-journals.orgnih.gov. This method involves sequentially adding protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin bachem.com. This heterogeneous approach simplifies purification steps as excess reagents and by-products can be removed by filtration bachem.com.

A common SPPS strategy for carbetocin (B549339) involves the stepwise coupling of Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids to a Rink Amide AM Resin or similar amino resin, starting from the C-terminus (Gly) google.comgoogle.comgoogle.com. The peptide chain is elongated by repeating cycles of Nα-protecting group cleavage, washing, and coupling of the next protected amino acid bachem.combeilstein-journals.org. After the linear peptide chain is assembled on the resin, cyclization is performed, often followed by cleavage from the resin and removal of side-chain protecting groups google.comgoogle.comgoogle.com.

Protecting groups are crucial in SPPS to prevent unwanted side reactions involving reactive functional groups on the amino acids iris-biotech.dealtabioscience.com. They are selectively removed at different stages of the synthesis iris-biotech.de.

In Fmoc-based SPPS, Fmoc is commonly used as the transient Nα-protecting group, which is removed by a mild base, such as piperidine (B6355638) iris-biotech.dealtabioscience.com. Side-chain functional groups (e.g., on Asp, Glu, Ser, Thr, Cys, Asn, Gln, Ile, Tyr) are protected with permanent protecting groups that are stable during the Fmoc removal steps but are cleaved at the end of the synthesis, typically by strong acids like trifluoroacetic acid (TFA) iris-biotech.dealtabioscience.com. Examples of commonly used permanent side-chain protecting groups include tert-butyl (tBu) and trityl (Trt) iris-biotech.deresearchgate.net. For carbetocin synthesis, specific protecting groups for residues like Cysteine (Cys) and Tyrosine (Tyr) are employed. For instance, Trt is often used for Cys side-chain protection google.com, and O-methyl is used for the tyrosine residue, which is a characteristic modification in carbetocin compared to oxytocin (B344502) wikipedia.orgnih.gov. The selection of appropriate protecting groups and their removal conditions is critical for achieving high yield and purity of the final peptide altabioscience.com.

The formation of the peptide bond between the activated carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide chain is a key step in SPPS bachem.comresearchgate.net. This coupling reaction requires the use of coupling reagents to activate the carboxyl group ug.edu.plbeilstein-journals.org.

A variety of coupling reagents are available for SPPS, including carbodiimides (e.g., DIC) often used in combination with additives like HOBt (1-hydroxybenzotriazole) ug.edu.plgoogle.compatsnap.com. Uronium reagents like HBTU or HATU are also commonly employed ug.edu.plgoogle.com. The choice of coupling reagent and reaction conditions, such as solvent and presence of bases, can significantly impact the reaction efficiency, minimize side reactions (like epimerization), and influence the purity of the crude peptide ug.edu.plresearchgate.net. For carbetocin synthesis, coupling reagents such as HOBt/DIC or HOBt/DIC/DMAP (4-Dimethylaminopyridine) have been reported google.com. Using an excess of activated amino acids is a common practice to maximize coupling efficiency and reduce the formation of deletion impurities researchgate.netresearchgate.net. However, inefficient washing steps can lead to the insertion of additional amino acids researchgate.net.

Optimization of Protecting Group Strategies

Solution-Phase Peptide Synthesis Approaches

While SPPS is prevalent, solution-phase peptide synthesis is an alternative method, particularly useful for the large-scale production of small to medium-sized peptides ug.edu.pljustia.com. In this approach, the peptide chain is assembled in a homogeneous solution, and intermediates are typically isolated and purified at each step ug.edu.pl. This allows for better characterization of intermediates but can be more labor-intensive and require larger volumes of solvents compared to SPPS ug.edu.pllu.se.

Solution-phase synthesis of peptides involves similar chemical principles to SPPS, including the use of protecting groups and coupling reagents ug.edu.plresearchgate.net. However, the selection of protecting groups might differ, with Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups being frequently used for Nα-protection in large-scale solution synthesis due to the volatile by-products formed during deprotection ug.edu.pl. Various coupling methods, including mixed anhydrides, carbodiimides, and uronium reagents, are also applicable in solution phase ug.edu.pl. While the search results primarily highlight SPPS for carbetocin, solution-phase methods are generally considered for peptide synthesis and scale-up ug.edu.pl. Some methods for carbetocin synthesis might involve cyclization in the liquid phase after obtaining a linear peptide google.com.

Purification Techniques for Synthetic this compound

Following chemical synthesis, the crude this compound peptide contains various impurities, including truncated sequences, incomplete couplings, and side-chain modification by-products justia.comresearchgate.net. Therefore, rigorous purification is essential to obtain the high-purity peptide required for pharmaceutical use justia.com.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most commonly employed technique for the purification of synthetic peptides like this compound justia.comrsc.orggoogle.com. RP-HPLC separates compounds based on their hydrophobicity using a stationary phase with hydrophobic properties (e.g., C18 bonded silica (B1680970) gel) and a mobile phase typically consisting of a mixture of water and an organic solvent (like acetonitrile), often with an acidic additive (like TFA) justia.comrsc.orggoogle.com.

Gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is commonly used to achieve effective separation of the target peptide from related impurities rsc.orggoogle.com. HPLC is also used for analytical purposes to assess the purity of the synthesized peptide and to profile the impurities present in the crude product google.comgoogle.comgoogle.com. Optimized HPLC methods can effectively separate possible degradation and process impurities from the main carbetocin component google.com. Data tables from research findings often show chromatograms illustrating the separation of carbetocin and its impurities google.comgoogle.comnih.gov.

Mass Spectrometry (MS) is a powerful analytical technique used for the characterization and confirmation of synthetic peptides, including this compound ug.edu.plnih.gov. Coupled with chromatography (e.g., LC-MS), it allows for the determination of the molecular weight of the synthesized peptide and the identification of impurities nih.gov.

Electrospray ionization mass spectrometry (ESI-MS) is frequently used for peptide analysis, providing information about the mass-to-charge ratio of the peptide and its fragments nih.gov. This information is crucial for confirming the identity of the synthesized this compound and for elucidating the structure of impurities present in the crude product nih.gov. MS techniques can help identify truncated peptides, amino acid substitutions, and other modifications that may occur during synthesis nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Development of Heat-Stable Formulations of this compound

The development of a heat-stable formulation of Carbetocin (marketed under brand names like this compound and Pabal) was undertaken to overcome the cold chain requirements of the original formulation, thereby improving its accessibility and usability, particularly in regions with limited infrastructure ghsupplychain.orgnih.govmghjournal.commchandaids.orgnih.gov. The heat-stable variant differs from the conventional refrigerated formulation primarily in its excipient composition ghsupplychain.orggoogle.comnih.gov. This new formulation has demonstrated the ability to maintain stability at temperatures significantly higher than those required for the original product nih.govnih.govnih.gov.

Excipient Selection and Formulation Stability Studies

The heat-stable Carbetocin formulation typically contains Carbetocin at a concentration of 0.1 mg/mL (or 100 micrograms/mL) ghsupplychain.orgnih.govwho.int. Key excipients in this formulation include a sodium succinate (B1194679) buffer, mannitol (B672), and methionine ghsupplychain.orggoogle.comnih.govwho.int. The sodium succinate buffer is used to maintain the optimal pH for stability ghsupplychain.orgnih.govwho.int. Mannitol serves as a bulking agent and stabilizer ghsupplychain.orggoogle.comnih.govwho.int. Methionine is incorporated as an antioxidant to protect the peptide from oxidative degradation ghsupplychain.orggoogle.comnih.govwho.int.

Stability studies have been crucial in demonstrating the robustness of the heat-stable formulation. These studies have been conducted under various conditions, including long-term storage conditions of 30°C and 75% relative humidity (RH), corresponding to ICH climate zone IVb, and accelerated conditions of 40°C and 75% RH nih.govnih.govwho.int. The results of these studies have shown that the heat-stable formulation of Carbetocin maintains at least 95% purity or potency for a minimum of 3 years when stored at 30°C nih.govnih.govnih.gov. Furthermore, stability has been demonstrated for shorter durations at even higher temperatures, such as 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C nih.gov. The formulation has also been found to be insensitive to freezing or light when stored in its primary container nih.gov.

Degradation Pathway Analysis in Varied Environmental Conditions

Peptide drugs like Carbetocin are susceptible to various degradation pathways, which can be influenced by environmental conditions such as temperature and pH researchgate.netresearchgate.net. Two significant degradation routes identified for Carbetocin are oxidation and racemization ghsupplychain.org. The thioether linkage within the Carbetocin molecule is prone to oxidation, a process that is accelerated as the pH increases ghsupplychain.org. Racemization, specifically the conversion of the L-form of the asparagine residue to the D-form, is another important degradation pathway, particularly at pH values above approximately 6 ghsupplychain.org.

Biopharmaceutical Considerations and Advanced Research

Enzymatic Stability and Resistance to Degradation in Biological Milieu

Carbetocin (B549339) is noted for having improved chemical and enzymatic stability compared to oxytocin (B344502) engconfintl.org. This enhanced stability contributes to its longer duration of action mims.comferring.ca.

While specific detailed studies focusing solely on the proteolytic cleavage sites and enzyme resistance of Duratocin (carbetocin) in various biological milieus were not extensively detailed in the search results, general principles of peptide stability and degradation are relevant. Peptide drugs, in general, face challenges with metabolic instability due to degradation by proteolytic enzymes rsc.org. The major digestive machinery in the gut, for instance, contains highly functional peptidases like trypsin and pepsin that cleave peptide bonds nih.govacs.org. Strategies to improve peptide stability against proteolytic cleavage include site-directed engineering with unnatural amino acids or amide bond mimetics, polymer conjugation, and cyclization to create more rigid structures that hinder protease access nih.govacs.org.

Oxytocin itself is known to undergo rapid metabolism, with a short in vivo half-life, and in simulated intestinal fluid, rapid metabolism of oxytocin proceeds via cleavage between Leu⁸ and Gly⁹ at the C-terminal tail nih.govcore.ac.uk. Carbetocin, being an analog with improved stability, suggests modifications in its structure that confer resistance to such cleavage, although the precise sites and the enzymes involved in its degradation were not explicitly detailed in the provided search snippets.

Peptide Aggregation and Self-Assembly Studies

Peptide aggregation is a significant concern in the pharmaceutical industry, impacting the stability and efficacy of peptide therapeutics lu.se. Carbetocin, particularly at high concentrations, is sensitive to aggregation engconfintl.org.

Studies on carbetocin have indicated that at higher concentrations, it exhibits increased self-aggregation in solution lu.se. Hydrophobic interactions and hydrogen bonding are suggested as major attractive forces driving the aggregation mechanism lu.se. Changes in the chemical shifts of hydrophobic and hydrogen-bonding sites in carbetocin at higher concentrations support this lu.se. Different forms of aggregates can exist, including phase-separated or precipitated aggregates and soluble aggregates or self-assembly in solution lu.se. Research on carbetocin has primarily focused on studying the soluble aggregates lu.se. The aggregation pathway can be strongly dependent on added excipients and their potential interaction with the peptide engconfintl.org.

Peptide concentration plays a crucial role in aggregation, with increased self-aggregation observed at higher peptide concentrations. For carbetocin, a distinct increase in aggregation has been noted around 15-20 mM lu.se.

Excipients can significantly affect the aggregation behavior of peptides. For carbetocin, the addition of uncharged or charged surfactants surprisingly did not stabilize against interface-induced stress; instead, they steered the aggregation pathway towards the formation of amyloid-like fibrils engconfintl.org. The addition of salt (NaCl) or certain amino acids like Arginine (Arg) or Glutamic acid (Glu) at 150 mM shielded repulsive interactions in a peptide formulation study, although none of the added excipients appeared to stabilize the peptide against aggregation engconfintl.org. Aggregates formed in the presence of Valine (Val) and Isoleucine (Ile), or in the absence of excipients, contained a significant amount of intermolecular beta-sheet structure engconfintl.org.

A patent describes a method to prepare a carbetocin drug product with increased resistance to aggregation by including specific excipients such as surface active agents (like cellulose (B213188) derivatives), solubilizers (like hydrotropes), amino acids, or cyclodextrins pharmaceutical-technology.com. The concentration ranges for these components are detailed in the patent claims pharmaceutical-technology.com. Aggregation can be reduced as the carbetocin concentration decreases google.com.

Advanced analytical techniques are crucial for characterizing peptide aggregates. Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are commonly used methods.

Dynamic Light Scattering (DLS) is a fast and efficient screening method for aggregate/particle detection and is extensively applied in biopharmaceutical development zentriforce.com. DLS measures the fluctuations of scattered light intensity over time, providing information on the translational diffusion of particles, which can be converted to hydrodynamic size and polydispersity unchainedlabs.com. DLS is particularly useful for detecting aggregates at an early stage and can characterize particle sizes ranging from one nanometer to several microns zentriforce.comazonano.com. It is sensitive to larger species, allowing the detection of even small impurities within its measurement range zentriforce.com.

Analytical Ultracentrifugation (AUC), particularly sedimentation velocity AUC (SV-AUC), is considered a gold standard in aggregation analytics zentriforce.com. AUC is a quantitative technique that provides information about the sizes, shapes, and molecular weights of macromolecules in solution zentriforce.commalvernpanalytical.com. Unlike techniques like Size Exclusion Chromatography (SEC), SV-AUC does not rely on a stationary phase, thus avoiding potential interactions that could alter the sample composition zentriforce.com. SV-AUC measurements can provide details on sample composition, molecular weight, sedimentation coefficient, and shape information, aiding in the identification of impurities zentriforce.com. While AUC is highly accurate, it is generally more time-consuming than DLS malvernpanalytical.com.

Other techniques mentioned for aggregate characterization include Size Exclusion Chromatography (SEC), often coupled with Multi-Angle Static Light Scattering (SEC-MALS), Asymmetrical-Flow Field-Flow Fractionation (AF4), light obscuration (LO), dynamic imaging particle analysis (DIPA), micro-flow imaging (MFI), and Coulter counter (CC) zentriforce.comazonano.com.

Impact of Concentration and Excipients on Aggregation Behavior

Theoretical Pharmacological Applications Beyond Current Use

While this compound's primary approved indication is the prevention of postpartum hemorrhage due to uterine atony, particularly following Cesarean section, research suggests potential theoretical pharmacological applications beyond this current use wikipedia.orgnih.govmims.comtga.gov.au.

Carbetocin is an analog of oxytocin, and oxytocin itself is an exciting potential therapeutic agent with various physiological roles ferring.cacore.ac.uk. Given carbetocin's longer duration of action and improved stability compared to oxytocin, it could theoretically be explored for other conditions where oxytocin receptor modulation is desired and a longer effect is beneficial.

One potential area suggested by recent patent activity, although not a currently approved indication, is the use of carbetocin drug products for treating neurodevelopmental disorders like Prader-Willi syndrome pharmaceutical-technology.com. This indicates an exploration into novel therapeutic areas leveraging the properties of carbetocin.

The study of oxytocin and its analogs continues to reveal broader roles in the central nervous system and other peripheral systems, suggesting potential applications in areas such as social behavior, anxiety, and other neurological or psychiatric conditions. Carbetocin's enhanced biopharmaceutical properties could make it a suitable candidate for investigating these theoretical applications, provided appropriate delivery methods and safety profiles can be established for such uses. However, it is crucial to note that these are theoretical possibilities based on its relationship to oxytocin and emerging research directions, and are not currently approved or established uses of this compound.

Design of Novel Analogues with Modified Receptor Selectivity or Duration of Action

Carbetocin itself is a synthetic analogue of oxytocin designed to have a longer duration of action nih.govslideshare.netnih.gov. The structural modifications in carbetocin, such as the 1-deamino-1-carba and 2-O-methyltyrosine substitutions, provide increased stability against enzymatic degradation, specifically aminopeptidase (B13392206) degradation and disulphidase cleavage nih.gov. This enhanced stability results in a significantly longer half-life for carbetocin (85–100 minutes) compared to oxytocin (3.4 minutes), leading to a prolonged pharmacological effect wfsahq.orgwfsahq.orgnih.govsci-hub.se.

The design of novel analogues aims to further modify receptor selectivity or duration of action. Carbetocin's functional selectivity for the OXTR/Gq pathway, as well as its potential antagonistic action at vasopressin receptors, highlights avenues for the design of analogues with tailored pharmacological profiles nih.govresearchgate.net. For instance, the selective activation of the OXTR/Gq pathway by carbetocin has led to investigations into its potential positive effects on cell proliferation nih.gov.

Research into oxytocin receptor signaling pathways, including the involvement of different G protein subtypes (Gq, Gi, Go), provides a basis for designing analogues that selectively target specific downstream effects researchgate.net. "Functionally selective" oxytocin receptor analogues that activate single G protein subtypes are being explored researchgate.net. For example, D-Nal-OVT selectively promotes OTR/Gi1 coupling, while atosiban (B549348) selectively activates the OTR/Gi3 pathway researchgate.net. Carbetocin stands out by selectively activating OTR/Gq coupling researchgate.net. The understanding of how structural modifications influence receptor binding affinity, G protein coupling, and receptor internalization and recycling is crucial for the rational design of novel analogues with desired selectivity and duration of action nih.govresearchgate.netresearchgate.net.

Analytical Method Validation for this compound and Related Substances

Analytical method validation is essential to ensure the accuracy, precision, sensitivity, and specificity of methods used for the determination of this compound (Carbetocin) and its related substances in drug substances and pharmaceutical formulations researchgate.netghsupplychain.orgsynzeal.comingentaconnect.com. Due to the lack of official compendial methods for heat-stable carbetocin injection, in-house analytical procedures, such as HPLC assay and impurity methods, must be fully validated ghsupplychain.org. Validation studies are typically performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) researchgate.netsci-hub.se.

Reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is a commonly employed technique for the simultaneous analysis of carbetocin and its related impurities researchgate.netsci-hub.seingentaconnect.com. Method validation parameters include linearity, accuracy, precision, robustness, sensitivity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netingentaconnect.comnih.gov.

Development of Stability-Indicating Methods

The development of stability-indicating methods is crucial for monitoring the degradation of Carbetocin over time and ensuring the quality and safety of the drug product throughout its shelf life researchgate.netsci-hub.seresearchgate.net. Stability-indicating methods must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients researchgate.net.

Forced degradation studies are a key component in developing stability-indicating methods researchgate.netsci-hub.se. These studies involve exposing the drug substance or product to various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic conditions, to generate degradation products researchgate.netsci-hub.seresearchgate.net. The developed analytical method is then used to analyze the stressed samples and demonstrate its ability to separate and quantify the degradation products alongside the intact drug researchgate.netsci-hub.se.

RP-HPLC-UV methods have been developed and validated as stability-indicating for the analysis of carbetocin and its related impurities researchgate.netsci-hub.senih.gov. These methods utilize specific chromatographic columns and mobile phases to achieve satisfactory resolution and selectivity for the separation of carbetocin from its degradation products and synthesis-related impurities researchgate.netsci-hub.se. Forced degradation research has proven the stability-indicating capacity of these methods, supporting the simultaneous determination of related substances in both bulk drug and pharmaceutical formulations researchgate.netsci-hub.se.

The stability of Carbetocin formulations, particularly heat-stable formulations, is a critical consideration researchgate.netnih.govghsupplychain.org. Studies have investigated the stability of Carbetocin formulations under various temperature and humidity conditions researchgate.netnih.govghsupplychain.org. The development of a heat-stable formulation involved determining the optimum pH and including excipients like mannitol (B672) and methionine to enhance stability researchgate.netghsupplychain.org. Stability data from long-term and accelerated studies are used to determine the shelf life of the product researchgate.netnih.gov.

Impurity Identification and Quantification Strategies

Comprehensive impurity profiling of Carbetocin is essential for quality control and regulatory compliance researchgate.netghsupplychain.orgsynzeal.com. Impurities in peptide drugs like Carbetocin can arise from synthesis-related byproducts, isomers, and degradation products researchgate.netsci-hub.se.

Strategies for impurity identification and quantification often involve the use of chromatographic techniques coupled with mass spectrometry researchgate.netsci-hub.se. Two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS) technology has been employed for the tentative identification of the structures of impurities in carbetocin injection products researchgate.netsci-hub.se.

RP-HPLC methods are widely used for the quantification of impurities in Carbetocin researchgate.netsci-hub.seingentaconnect.comomizzur.com. These methods are validated to ensure accurate and precise quantification of impurities present at specified reporting, identification, and qualification thresholds ghsupplychain.org. Common carbetocin impurities that have been identified include open chain-Carbetocin, (Gly8-OH)-Carbetocin, (Asp4)-Carbetocin, (Glu3)-Carbetocin, and (D-Leu7)-Carbetocin omizzur.com.

Regulatory guidelines, such as those from ICH, specify the requirements for impurity testing, including thresholds for reporting, identification, and qualification of impurities ghsupplychain.org. Any impurities observed above the identification threshold should be identified, and limits above the qualification threshold should be qualified ghsupplychain.org. Product specifications for Carbetocin injection typically include limits for unspecified impurities ghsupplychain.org.

Analytical methods for impurity quantification are validated for parameters such as linearity, accuracy, precision, LOD, and LOQ to ensure reliable determination of impurity levels researchgate.netingentaconnect.comnih.gov. The ability of the method to separate and quantify individual impurities is critical for a comprehensive impurity profile researchgate.netsci-hub.se.

Comparative Pharmacology of Uterotonic Agents

Pharmacodynamic Comparisons with Oxytocin (B344502) and Other Uterotonics in Preclinical Models

Preclinical studies and clinical trials have evaluated the effects of carbetocin (B549339) on uterine contractility and tone, as well as its duration of action and receptor desensitization profiles, in comparison to other uterotonics like oxytocin, ergometrine, and prostaglandins.

Duration of Action and Receptor Desensitization Profiles

A key difference between carbetocin and oxytocin lies in their duration of action and impact on receptor desensitization. Oxytocin has a short half-life, typically ranging from 1 to 15 minutes, necessitating continuous infusion for sustained uterotonic activity. nccwebsite.orgwfsahq.org Repeated or prolonged exposure to oxytocin can lead to oxytocin receptor desensitization, potentially reducing its effectiveness. nccwebsite.orgwfsahq.org

In contrast, carbetocin has a significantly longer half-life, reported to be around 40 to 100 minutes, resulting in a prolonged duration of action. nccwebsite.orgwfsahq.org This extended effect allows for single-dose administration, eliminating the need for continuous infusion required with oxytocin. wfsahq.orgslideshare.net Studies suggest that carbetocin may not cause uterine receptor desensitization to the same extent as oxytocin. slideshare.net The longer duration of action of carbetocin is attributed to its increased biological half-life in plasma and at the oxytocin receptors. nccwebsite.org

Uterotonic AgentTypical Half-Life (minutes)Duration of ActionAdministrationReceptor Desensitization
Oxytocin1-15 nccwebsite.orgwfsahq.orgShort, requires continuous infusion for sustained effect nccwebsite.orgBolus followed by continuous infusion nccwebsite.orgCan cause receptor desensitization nccwebsite.orgwfsahq.org
Carbetocin40-100 nccwebsite.orgwfsahq.orgProlonged (approx. 1 hour IV, 2-3 hours IM) e-lactancia.orgwfsahq.orgSingle bolus injection wfsahq.orgslideshare.netMay not cause significant receptor desensitization slideshare.net

Receptor Binding Profiles and Agonist Biased Signaling Analysis

Carbetocin functions as an agonist at peripheral oxytocin receptors, particularly in the myometrium. wikipedia.org It binds to oxytocin receptors with an affinity similar to that of natural oxytocin. medsinfo.com.autga.gov.au Oxytocin receptors are G protein-coupled receptors, and their activation involves second messengers and the production of inositol (B14025) phosphates. wikipedia.orgnih.gov

Research indicates that carbetocin is a functional selective Gq agonist at the oxytocin receptor. nih.govresearchgate.net While oxytocin activates oxytocin receptor coupling to multiple G-protein subtypes (Gq, Gi, and Go), carbetocin selectively activates only the OXTR/Gq pathway. researchgate.net This biased signaling profile may contribute to its specific pharmacological effects. nih.gov Carbetocin demonstrates high selectivity for the oxytocin receptor compared to vasopressin V1a and V1b receptors, and may even act as a competitive antagonist at vasopressin receptors. nih.govresearchgate.net

Impact of Molecular Modifications on Biological Activity and Specificity

Carbetocin is a synthetic analog of oxytocin with specific molecular modifications that confer its distinct pharmacological properties. nccwebsite.orge-lactancia.org The structural differences include the substitution of a hydrogen on the phenolic hydroxyl group by a methyl group, the substitution of the amino group on the cysteine residue by hydrogen, and the replacement of the sulfur of the cysteine residue by a methylene (B1212753) group. nih.gov These modifications, specifically the 1-deamino-1-carba-2-tyrosine (O-methyl) structure, lead to increased stability and reduced susceptibility to enzymatic degradation by aminopeptidases and disulfidases. wfsahq.orgresearchgate.net This enhanced stability is a primary reason for carbetocin's longer half-life and duration of action compared to oxytocin. researchgate.net

While these modifications result in a longer-acting compound, some studies suggest that carbetocin may have a lower maximal contractile efficacy on isolated myometrial strips compared to oxytocin. nih.govresearchgate.net However, the prolonged effect often translates to improved clinical outcomes, such as a reduced need for additional uterotonic agents. gynaecologyjournal.comtga.gov.au

Theoretical Advantages and Limitations of Duratocin in Specific Uterine Conditions

The theoretical advantages of this compound (carbetocin) stem primarily from its prolonged duration of action and single-dose administration. This is particularly beneficial in preventing postpartum hemorrhage (PPH) due to uterine atony, as it provides sustained uterine contraction without the need for continuous infusion and monitoring required with oxytocin. wfsahq.orgslideshare.net The reduced frequency of administration simplifies management and may be advantageous in various clinical settings. slideshare.net

The potential for reduced receptor desensitization compared to oxytocin is another theoretical advantage, suggesting that carbetocin might be more effective in women who have had prolonged labor or previous exposure to oxytocin. wfsahq.orgslideshare.net

However, a limitation is that due to its long duration of action, uterine contractions induced by carbetocin cannot be stopped simply by discontinuing the medication. e-lactancia.orghres.ca This is a crucial consideration, particularly in situations where precise control over uterine activity is required. hres.ca Additionally, while generally well-tolerated, the use of carbetocin requires careful consideration in patients with certain pre-existing conditions, although this falls outside the scope of this article's strict content exclusions. nps.org.au

Future Research Directions and Translational Perspectives

Q & A

Basic: What methodological frameworks are recommended for designing randomized controlled trials (RCTs) assessing Duratocin's efficacy against oxytocin in postpartum hemorrhage prevention?

Answer: Utilize the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure trial objectives. For example:

  • Population: Cesarean delivery patients under neuraxial anesthesia .
  • Intervention: Single IV dose of 100 µg this compound .
  • Comparison: Standard oxytocin regimens (e.g., 5 IU bolus + infusion).
  • Outcomes: Quantify blood loss, transfusion rates, and need for additional uterotonics .
  • Time: Immediate post-delivery to 24 hours postpartum.
    Ensure blinding and stratification by risk factors (e.g., multiparity) to reduce bias. Reference CONSORT guidelines for RCT reporting .

Basic: What pharmacokinetic (PK) parameters should be prioritized when studying this compound in hepatic/renal impairment populations?

Answer: Measure plasma half-life, clearance, and volume of distribution in these subgroups, as this compound’s safety in hepatic/renal dysfunction remains unstudied . Use population PK modeling to account for metabolic variability. Compare results to healthy cohorts using non-linear mixed-effects models (e.g., NONMEM) .

Advanced: How should researchers reconcile conflicting efficacy data between studies showing this compound’s superiority and non-significant outcomes?

Answer: Conduct meta-regression to identify moderators (e.g., gestational age, delivery type). For instance, reported this compound’s superiority in reducing blood loss (689 mL vs. 1027 mL for oxytocin), while showed non-significant outcomes in 8–12-week pregnancy termination cases (p=0.1141). Stratify analyses by clinical context and adjust for confounding variables (e.g., uterine scarring) .

Advanced: What statistical methods optimize analysis of this compound’s dose-response in heterogeneous populations?

Answer: Implement mixed-effects models to handle multi-center trial variability. Use bootstrapping for confidence intervals in non-normal distributions. For small subgroups (e.g., hypertensive patients), apply Bayesian hierarchical models to borrow strength from larger cohorts .

Basic: How do exclusion criteria in this compound trials impact generalizability, and how can this be addressed?

Answer: Existing trials exclude patients with hypertension, coagulopathies, or renal disease . To improve generalizability, design pragmatic trials with broader eligibility, then perform subgroup analyses. Use propensity score matching to adjust for confounding in observational studies .

Advanced: What molecular techniques differentiate this compound’s prolonged activity from other oxytocin analogs?

Answer: Employ receptor-binding assays (e.g., radioligand displacement) to compare affinity at oxytocin receptors. Use functional assays (calcium flux, myometrial contractility) to assess duration of effect. Pair with PK/PD modeling to quantify receptor occupancy over time .

Advanced: How can therapeutic equivalence studies between this compound and novel analogs be structured?

Answer: Use a non-inferiority design with a pre-specified margin (e.g., ≤15% difference in blood loss). Power studies to detect equivalence in composite endpoints (e.g., need for transfusion + uterotonics). Follow FDA guidance for synthetic peptide comparability .

Basic: What standardized outcomes should be used in this compound comparative effectiveness research?

Answer: Core outcomes include:

  • Quantitative blood loss (mL) via calibrated drapes .
  • Hemoglobin drop at 24 hours.
  • Frequency of secondary interventions (e.g., balloon tamponade).
    Align with COMET initiatives for obstetric hemorrhage .

Advanced: How can Bayesian adaptive designs improve this compound dose-finding in obstetric emergencies?

Answer: Use continual reassessment methods (CRM) to escalate doses based on real-time efficacy/safety data. Pre-specify stopping rules for toxicity (e.g., hypotension). Simulate trial trajectories using historical oxytocin data as priors .

Advanced: What methods enhance detection of rare adverse events (AEs) in post-marketing this compound studies?

Answer: Leverage distributed networks (e.g., FAERS, WHO VigiBase) for pharmacovigilance. Apply disproportionality analysis (e.g., PRR, ROR) to identify AE signals. Validate findings using electronic health records with natural language processing for unstructured data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.